molecular formula C17H22BrN3O3S B2402494 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide CAS No. 422288-14-0

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide

Cat. No. B2402494
CAS RN: 422288-14-0
M. Wt: 428.35
InChI Key: UJSCKFFXZFFGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide is a useful research compound. Its molecular formula is C17H22BrN3O3S and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Research

Research on sulfonamides like 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide has focused on their diverse applications, including their bacteriostatic properties and their role as carbonic anhydrase inhibitors. These compounds are significant in treating various infections and conditions.

  • Bacteriostatic Properties : Gantrisin®, a sulfonamide compound, has been reported for its use as a bacteriostatic agent in various infections. It has been particularly noted for its satisfactory results, although reactions like anorexia, nausea, and vomiting were reported in some cases (Rhoads, Svec, & Rohr, 1950).

  • Carbonic Anhydrase Inhibition : The compound 6-hydroxybenzo[b]thiophene-2-sulfonamide, a potent carbonic anhydrase inhibitor, was studied for its efficacy in lowering intraocular pressure in normotensive volunteers. However, the study concluded that the drug did not significantly affect intraocular pressure, suggesting inadequate concentration of the drug reaching the ciliary body (Eb, Gerber, & Yoder, 1987).

  • Dopamine Receptor Agonism : Pramipexole, a compound related to the benzathiazole structure, was found to bind selectively and with high affinity to dopamine D2-like receptors, particularly the dopamine D3 receptors. Such compounds have implications in treating Parkinson's disease and potentially other conditions related to dopamine receptor activity (Piercey et al., 1996).

  • Interaction with Human and Rodent Metabolism : Research involving heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, revealed that these compounds form protein and DNA adducts, and their metabolite profiles differ significantly between humans and rodents. This suggests that rodent models may not accurately represent the human response to heterocyclic amine exposure (Turteltaub et al., 1999).

  • Prophylactic Effects : Sulfamethoxazole/trimethoprim single strength was examined for its prophylactic effect against Pneumocystis jirovecii pneumonia in connective tissue disease patients, showing effective prevention and minimal adverse drug reactions at the given dosage (Vananuvat et al., 2011).

  • Clinical Pharmacokinetics and Pharmacodynamics : The compound AG337, a nonclassical inhibitor of thymidylate synthase, was studied for its pharmacokinetic and pharmacodynamic properties. The study highlighted that cytotoxic AG337 plasma concentrations can be readily achieved without acute toxicity and are associated with elevations in plasma deoxyuridine levels, indicating thymidylate synthase inhibition (Rafi et al., 1995).

properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O3S/c1-24-10-8-19-15(22)5-3-2-4-9-21-16(23)13-11-12(18)6-7-14(13)20-17(21)25/h6-7,11H,2-5,8-10H2,1H3,(H,19,22)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSCKFFXZFFGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.